molecular formula C11H15NO3 B139919 o-Ethyl-d-tyrosine CAS No. 127419-60-7

o-Ethyl-d-tyrosine

Cat. No.: B139919
CAS No.: 127419-60-7
M. Wt: 209.24 g/mol
InChI Key: RMYPEYHEPIZYDJ-SNVBAGLBSA-N
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Description

o-Ethyl-d-tyrosine: is a derivative of the amino acid tyrosine, where the hydroxyl group on the aromatic ring is substituted with an ethoxy groupThe molecular formula of this compound is C11H15NO3, and it has a molecular weight of 209.24 g/mol .

Scientific Research Applications

Future Directions

While specific future directions for o-Ethyl-d-tyrosine were not found in the search results, research in the field of tyrosine and its derivatives is ongoing. For example, tyrosinase is being used to develop biosensors that exploit its ability to catalyze the oxidation of numerous types of phenolic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Ethyl-d-tyrosine typically involves the ethylation of d-tyrosine. One common method is the nucleophilic substitution reaction where d-tyrosine is reacted with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: o-Ethyl-d-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of o-Ethyl-d-tyrosine involves its interaction with enzymes and receptors that typically recognize tyrosine. The ethoxy group alters the compound’s binding affinity and specificity, leading to different biological effects. For example, it can inhibit tyrosinase, an enzyme involved in melanin synthesis, by competing with tyrosine for the active site . This inhibition can be useful in developing treatments for hyperpigmentation disorders.

Comparison with Similar Compounds

Uniqueness: o-Ethyl-d-tyrosine is unique due to the presence of the ethoxy group at the ortho position, which significantly influences its chemical reactivity and biological activity. This structural modification enhances its potential as a versatile intermediate in organic synthesis and as a tool in biochemical research .

Properties

IUPAC Name

(2R)-2-amino-3-(4-ethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYPEYHEPIZYDJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127419-60-7
Record name O-Ethyl-D-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127419607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-ETHYL-D-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG65NW7N2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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